molecular formula C16H16Cl2O3S B2541326 1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol CAS No. 339276-78-7

1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol

Cat. No.: B2541326
CAS No.: 339276-78-7
M. Wt: 359.26
InChI Key: JEOHODQRWAGYPC-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol is a synthetic organic compound characterized by a propanol backbone substituted at the 1-position with a benzylsulfonyl group and at the 2-position with a 3,4-dichlorophenyl moiety. Its molecular formula is C₁₆H₁₅Cl₂O₃S, with an average molecular mass of 358.26 g/mol. Key functional groups include a sulfonyl group (–SO₂–), a secondary alcohol (–OH), and a 3,4-dichlorophenyl aromatic ring.

Properties

IUPAC Name

1-benzylsulfonyl-2-(3,4-dichlorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3S/c1-16(19,13-7-8-14(17)15(18)9-13)11-22(20,21)10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOHODQRWAGYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=CC=C1)(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol typically involves multiple steps, starting with the preparation of the benzylsulfonyl precursor. The synthetic route may include:

    Formation of Benzylsulfonyl Chloride: This can be achieved by reacting benzyl alcohol with chlorosulfonic acid under controlled conditions.

    Nucleophilic Substitution: The benzylsulfonyl chloride is then reacted with 3,4-dichlorophenyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) to form the intermediate.

    Reduction: The intermediate is subsequently reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Esterification

The secondary alcohol group undergoes esterification with carboxylic acids under acidic conditions to form sulfonated esters. This reaction is facilitated by the electron-withdrawing nature of the benzylsulfonyl group, which increases the electrophilicity of the carbonyl carbon in the resulting ester.

Typical Conditions :

  • Reagents : Acetic acid, sulfuric acid (catalyst)

  • Products : Benzylsulfonyl esters (e.g., acetate derivatives)

Mechanistic Influence :

  • Steric hindrance from the bulky 3,4-dichlorophenyl group may slow reaction kinetics compared to simpler alcohols.

Oxidation Reactions

The propanol chain is susceptible to oxidation, yielding ketones or carboxylic acids depending on reaction conditions.

Oxidizing AgentProductSelectivity Notes
KMnO₄ (acidic)KetonePartial oxidation due to steric protection of the alcohol.
CrO₃Carboxylic acidRequires prolonged heating.

Key Factor :

  • The dichlorophenyl group stabilizes intermediate carbocations through resonance, influencing product distribution .

Nucleophilic Substitution

The benzylsulfonyl group acts as a leaving site for nucleophilic displacement, particularly under basic conditions.

Example Reaction :

1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol+NH3Sulfonamide derivative+H2O\text{this compound} + \text{NH}_3 \rightarrow \text{Sulfonamide derivative} + \text{H}_2\text{O}

Conditions :

  • Nucleophiles : Amines, thiols, or alkoxides

  • Catalysts : Lewis acids (e.g., AlCl₃) enhance reactivity .

Challenges :

  • Steric bulk from the dichlorophenyl group reduces substitution rates compared to less hindered analogs.

Elimination and Rearrangement

Under acidic conditions, dehydration can occur, forming an alkene via a carbocation intermediate.

Mechanism :

  • Protonation of the hydroxyl group.

  • Loss of water generates a tertiary carbocation.

  • Phenyl group migration stabilizes the carbocation (analogous to pinacol rearrangement) .

Products :

  • Major : 1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)propene

  • Minor : Rearranged products from carbocation stabilization .

Reduction Pathways

While the sulfonyl group is generally resistant to reduction, the alcohol moiety can be reduced to a hydrocarbon under drastic conditions.

Example :

Compound+LiAlH41-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)propane\text{Compound} + \text{LiAlH}_4 \rightarrow \text{1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)propane}

Limitations :

  • Harsh conditions risk cleaving the sulfonyl group.

Biological Activity Modulation

Structural modifications (e.g., replacing sulfonyl with CF₃ groups) enhance interactions with biological targets, demonstrating a structure-activity relationship .

Key Finding :

  • Electron-withdrawing substituents increase binding affinity to enzymes, as shown in glycosylation studies .

Scientific Research Applications

Medicinal Chemistry

1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol has been investigated for its potential therapeutic applications, particularly in the field of medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Research has shown that compounds with similar structures can possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also have potential in combating bacterial infections.

Neurological Research

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neurological research:

  • Neuroprotective Effects : Studies suggest that derivatives of sulfonyl compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
  • Potential in Treating Depression : The modulation of serotonin pathways by similar compounds has been documented, indicating a possible application in treating mood disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of sulfonamide derivatives, including variations of this compound. The results indicated a significant reduction in tumor growth in vitro and in vivo models, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell membrane integrity, leading to cell lysis.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to specific receptors, modulating their function and leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Average Mass (g/mol) Functional Groups Key Substituents
1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol C₁₆H₁₅Cl₂O₃S 358.26 Sulfonyl, alcohol, dichlorophenyl Benzylsulfonyl, 3,4-dichlorophenyl
1-[(3,4-Dichlorobenzyl)amino]-2-propanol C₁₀H₁₃Cl₂NO 234.12 Amino, alcohol, dichlorophenyl 3,4-Dichlorobenzylamino

Biological Activity

1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol (CAS No. 129960-45-8) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13Cl2O2S
  • Molecular Weight : 304.21 g/mol
  • Structure : The compound features a benzyl sulfonyl group and a dichlorophenyl moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antifungal Activity : Similar compounds have shown antifungal properties, particularly against Candida species. For instance, derivatives of propanol have been evaluated for their antifungal efficacy, suggesting potential applications in treating fungal infections .
  • Inhibition of Enzymes : The compound is noted for its inhibitory effects on cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are crucial for drug metabolism. This may lead to drug-drug interactions when co-administered with other medications .

The biological activity of this compound can be attributed to its structural components:

  • Ergosterol Biosynthesis Inhibition : Similar compounds have demonstrated the ability to inhibit ergosterol biosynthesis in fungi, which is essential for maintaining cell membrane integrity. This mechanism is vital in the treatment of fungal infections .
  • Phospholipase A2 Inhibition : Some studies suggest that derivatives may inhibit phospholipase A2-like activity, which is involved in inflammatory responses and could be a target for anti-inflammatory therapies .

Antifungal Activity Study

A study evaluating the antifungal activity of related compounds found that certain derivatives exhibited significant inhibition against Candida albicans and other non-albicans species. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could be more effective than traditional antifungals like fluconazole .

CompoundMIC (µg/mL) against C. albicansMechanism
Fluconazole8Ergosterol biosynthesis inhibition
This compoundTBDTBD

Enzyme Inhibition Research

Research into the enzyme inhibition profile revealed that the compound significantly affects CYP450 enzymes. This finding is crucial for understanding potential drug interactions and optimizing therapeutic regimens involving this compound.

EnzymeInhibition Effect
CYP1A2Yes
CYP2D6Yes
CYP3A4No

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol?

The synthesis typically involves multi-step functionalization :

  • Step 1 : Introduce the 3,4-dichlorophenyl group via Friedel-Crafts alkylation or nucleophilic substitution, leveraging methods for chlorophenyl-propanol derivatives (e.g., using thionyl chloride in ethanol for activation) .
  • Step 2 : Incorporate the benzylsulfonyl group through sulfonation. For example, react the intermediate with benzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to ensure regioselectivity .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

  • NMR (1H/13C) : Assign peaks for the benzylsulfonyl group (δ ~3.8–4.2 ppm for CH2SO2), dichlorophenyl protons (δ ~7.2–7.6 ppm), and the propanol backbone (δ ~1.5–2.0 ppm for CH3) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of SO2 or Cl groups) .
  • X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated for structurally analogous dichlorophenyl-propanol derivatives .

Advanced: How can researchers design stability studies for this compound under varying pH conditions?

  • Experimental Design :
    • Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
    • Monitor degradation via HPLC-UV at 254 nm, tracking retention time shifts or new peaks.
    • Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonyl group or dechlorination) .
  • Data Interpretation : Compare degradation kinetics (pseudo-first-order rate constants) to predict shelf-life and storage conditions.

Advanced: How to resolve contradictions in reported biological activities of structural analogs?

  • Comparative QSAR Analysis :
    • Compare substituent effects (e.g., 3,4-dichlorophenyl vs. 4-methylphenyl in ) using descriptors like logP, Hammett constants, and steric parameters.
    • Validate with in vitro assays (e.g., enzyme inhibition or receptor binding) to correlate computational predictions with experimental results .
  • Statistical Validation : Apply multivariate regression or machine learning to identify outliers and refine activity models .

Basic: What are the solubility and purification challenges for this compound?

  • Solubility :
    • Poor in water; soluble in DMSO, DMF, or dichloromethane (polar aprotic solvents).
    • Adjust solvent polarity using ethanol/water mixtures for recrystallization .
  • Purification :
    • Use preparative TLC (silica gel, 5% methanol in chloroform) for small-scale isolation.
    • For large-scale, employ flash chromatography with gradient elution .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

  • QSPR Models : Predict logP, solubility, and permeability using descriptors like topological surface area and hydrogen-bonding capacity .
  • Molecular Dynamics (MD) Simulations : Study interactions with biological membranes or proteins (e.g., docking to cytochrome P450 enzymes).
  • ADME Prediction : Tools like SwissADME or ADMETlab estimate bioavailability and metabolic pathways (e.g., sulfone oxidation or glucuronidation) .

Basic: How to confirm the stereochemical purity of the compound?

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to separate enantiomers.
  • Optical Rotation : Compare experimental [α]D values with literature data for analogous propanol derivatives .

Advanced: What strategies mitigate interference from byproducts during biological assays?

  • Blank Controls : Run parallel assays with synthetic intermediates to identify interfering peaks.
  • Solid-Phase Extraction (SPE) : Pre-purify samples using C18 cartridges to remove hydrophobic byproducts.
  • Dose-Response Curves : Validate activity thresholds by comparing purified vs. crude compound effects .

Basic: What safety precautions are required when handling this compound?

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of chlorinated/sulfonyl vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to optimize reaction yields for large-scale synthesis?

  • Process Chemistry :
    • Replace batch reactions with continuous flow systems to enhance mixing and heat transfer.
    • Use catalytic reagents (e.g., DMAP for sulfonation) to reduce stoichiometric waste.
  • Scale-Up Challenges : Monitor exothermic reactions (e.g., sulfonation) with in-line FTIR for real-time feedback .

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